4-(Dimethylamino)butan-2-one hydrochloride

Solubility Formulation Aqueous chemistry

4-(Dimethylamino)butan-2-one hydrochloride (CAS 54493-24-2) is the hydrochloride salt of a β-aminoketone, classified as a Mannich base. With a molecular formula of C₆H₁₄ClNO and a molecular weight of 151.63 g/mol, it is primarily utilized as a stable, reactive intermediate in organic synthesis and pharmaceutical research.

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
CAS No. 54493-24-2
Cat. No. B1281053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)butan-2-one hydrochloride
CAS54493-24-2
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESCC(=O)CCN(C)C.Cl
InChIInChI=1S/C6H13NO.ClH/c1-6(8)4-5-7(2)3;/h4-5H2,1-3H3;1H
InChIKeyUTCFREZFQSHYLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dimethylamino)butan-2-one hydrochloride (CAS 54493-24-2) – Chemical Identity and Baseline Characteristics


4-(Dimethylamino)butan-2-one hydrochloride (CAS 54493-24-2) is the hydrochloride salt of a β-aminoketone, classified as a Mannich base [1]. With a molecular formula of C₆H₁₄ClNO and a molecular weight of 151.63 g/mol, it is primarily utilized as a stable, reactive intermediate in organic synthesis and pharmaceutical research . The compound is commercially supplied as a crystalline powder with a typical purity of 95–98%, making it a convenient building block for constructing more complex molecules .

Why 4-(Dimethylamino)butan-2-one hydrochloride Cannot Be Simply Substituted by Its Free Base or Other Aminoketone Salts


The hydrochloride salt form of 4-(dimethylamino)butan-2-one is not interchangeable with its free base (CAS 2543-57-9) or other aminoketone salts without considering critical differences in physical state, solubility, and handling requirements. The free base is a liquid (boiling point ~140–164 °C) , while the hydrochloride is a crystalline powder that offers superior aqueous solubility due to its ionic character, which facilitates dissolution and enables aqueous-phase chemistry . This directly impacts reaction design, work-up procedures, and long-term storage stability. Substituting with analogs such as 4-(methylamino)butan-2-one or 4-(diethylamino)butan-2-one would alter the steric and electronic properties of the amino group, potentially changing reactivity in nucleophilic additions or reductive aminations. The quantitative evidence below substantiates these differentiation dimensions.

Head-to-Head Quantitative Differentiation Evidence for 4-(Dimethylamino)butan-2-one hydrochloride


Enhanced Aqueous Solubility of Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 4-(dimethylamino)butan-2-one exhibits significantly enhanced aqueous solubility compared to its free base. The ionic nature of the hydrochloride salt facilitates dissociation into protonated amine cations and chloride anions in water, enabling high water solubility . In contrast, the free base is a neutral, poorly water-soluble liquid [1]. This difference is a class-level effect typical of hydrochloride salts but is critical for users requiring aqueous-based reaction conditions or formulations.

Solubility Formulation Aqueous chemistry

Physical Form and Handling Advantage: Crystalline Powder vs. Liquid Free Base

4-(Dimethylamino)butan-2-one hydrochloride is supplied as a crystalline powder , whereas the free base is a liquid with a boiling point of approximately 140–164 °C and a density of ~0.9 g/cm³ . The solid physical form of the hydrochloride enables precise gravimetric dispensing without the need for syringes or specialized liquid-handling equipment, reducing measurement error in small-scale reactions.

Handling Weighing Solid-phase synthesis

Defined Mannich Base Reactivity for Heterocycle Synthesis

4-(Dimethylamino)butan-2-one hydrochloride is a classic Mannich base, synthesized from acetone, formaldehyde, and dimethylamine [1]. This β-aminoketone structure is a privileged intermediate for the synthesis of α,β-unsaturated ketones (via elimination), heterocycles (e.g., pyrazoles, isoxazoles), and as a precursor to enaminones [2]. While other aminoketones (e.g., 4-(methylamino)butan-2-one) can undergo similar transformations, the dimethylamino group provides a balance of nucleophilicity and leaving-group ability that is distinct from primary or secondary amine analogs. The hydrochloride salt form also pre-protonates the amine, eliminating the need for external acid activation in certain condensation reactions.

Mannich reaction Heterocycle synthesis Building block

Optimal Research and Industrial Application Scenarios for 4-(Dimethylamino)butan-2-one hydrochloride


Aqueous-Phase Peptide Coupling and Bioconjugation

The high aqueous solubility of the hydrochloride salt, stemming from its ionic dissociation , makes it the preferred form for solution-phase peptide synthesis where water or aqueous buffer systems are used. Unlike the water-insoluble free base, the hydrochloride salt dissolves readily, ensuring homogeneous reaction conditions and facilitating purification by aqueous work-up.

Automated High-Throughput Synthesis Libraries

The crystalline powder form of the hydrochloride salt is compatible with solid-dispensing robotic platforms used in parallel medicinal chemistry. The liquid free base, with its lower density and higher vapor pressure, poses challenges for accurate automated liquid handling and is prone to evaporation losses during extended library synthesis runs.

Mannich-Based Heterocyclic Scaffold Synthesis

As a classic Mannich base , 4-(dimethylamino)butan-2-one hydrochloride serves as a direct precursor for α,β-unsaturated ketones and a variety of five- and six-membered heterocycles. Its pre-protonated amine eliminates the need for additional acid in condensation steps, streamlining reaction protocols for medicinal chemistry and agrochemical discovery programs.

Stable Intermediate Storage for Just-in-Time Manufacturing

The hydrochloride salt's recommended storage at 4 °C provides long-term stability compared to the free base, which may be more prone to oxidation or decomposition over time. This storage advantage supports inventory management in pharmaceutical development, where intermediates may be stockpiled for campaign-based synthesis.

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